Benzo[d]thiazole-5-carbaldehyde
Overview
Description
Benzo[d]thiazole-5-carbaldehyde is a heterocyclic compound that features a benzothiazole ring fused with an aldehyde group at the 5-position. This compound is known for its diverse applications in organic synthesis, medicinal chemistry, and material science due to its unique structural properties and reactivity.
Scientific Research Applications
Benzo[d]thiazole-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Mechanism of Action
Target of Action
Benzo[d]thiazole-5-carbaldehyde has been found to have significant activity against Mycobacterium tuberculosis . The primary target of this compound is the DprE1 enzyme , which plays a crucial role in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .
Mode of Action
The compound interacts with its target, DprE1, inhibiting its function and thereby disrupting the synthesis of arabinogalactan . This disruption in the cell wall synthesis leads to the death of the bacteria, making this compound an effective anti-tubercular agent .
Biochemical Pathways
The inhibition of DprE1 disrupts the arabinogalactan biosynthesis pathway . Arabinogalactan is a key component of the mycobacterial cell wall, and its disruption leads to a compromised cell wall, affecting the survival of the bacteria .
Pharmacokinetics
The compound’s physicochemical properties suggest that it may have good absorption and distribution characteristics
Result of Action
The result of the action of this compound is the inhibition of the growth of Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme and disrupting the arabinogalactan biosynthesis pathway, the compound compromises the integrity of the bacterial cell wall, leading to the death of the bacteria .
Future Directions
Sulfonyl-functionalized benzo[d]imidazo[5,1-b]thiazole-based carbenes, which are structurally similar to Benzo[d]thiazole-5-carbaldehyde, have been used as building blocks for two-coordinate Cu(I) complexes exhibiting fast and efficient thermally activated delayed fluorescence . This suggests potential future directions in the field of luminescent materials .
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is likely dependent on the specific substitutions present on the benzothiazole ring .
Cellular Effects
Benzothiazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzothiazole derivatives can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzo[d]thiazole-5-carbaldehyde can be synthesized through various methods. One common approach involves the reaction of 2-aminothiophenol with aromatic aldehydes under acidic conditions. Another method includes the cyclization of thioamides or the use of ethyl glyoxylate in the presence of a micellar solution of sodium dioctyl sulfosuccinate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as one-pot reactions and atom economy processes, is becoming increasingly popular in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Benzo[d]thiazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under various conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Benzo[d]thiazole-5-carboxylic acid.
Reduction: Benzo[d]thiazole-5-methanol.
Substitution: Various substituted benzothiazole derivatives depending on the reagents used.
Comparison with Similar Compounds
Similar Compounds
- Benzo[d]thiazole-2-carbaldehyde
- Benzo[d]thiazole-6-carbaldehyde
- Benzo[d]thiazole-7-carbaldehyde
Uniqueness
Benzo[d]thiazole-5-carbaldehyde is unique due to the position of the aldehyde group, which influences its reactivity and interaction with other molecules. This positional difference can lead to variations in biological activity and chemical behavior compared to its isomers .
Properties
IUPAC Name |
1,3-benzothiazole-5-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NOS/c10-4-6-1-2-8-7(3-6)9-5-11-8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMEMSAXFUBUVNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C=O)N=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10619203 | |
Record name | 1,3-Benzothiazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10619203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
394223-38-2 | |
Record name | 5-Benzothiazolecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=394223-38-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Benzothiazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10619203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-benzothiazole-5-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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